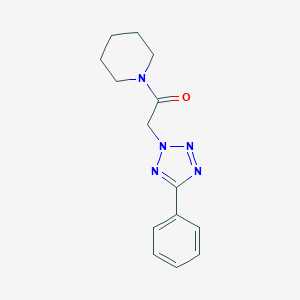
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and material science . The unique structure of tetrazoles, which includes a five-membered ring with four nitrogen atoms, makes them valuable in the synthesis of pharmaceuticals and other functional materials .
Méthodes De Préparation
The synthesis of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone typically involves the reaction of 5-phenyltetrazole with piperidine under specific conditions. One common method includes the use of acylation reactions, where 5-phenyltetrazole is reacted with piperidine in the presence of an acylating agent such as acetyl chloride . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of vascular adhesion protein-1 (VAP-1), an enzyme involved in inflammatory processes . The compound acts as a substrate inhibitor, meaning it is converted to an aldehyde derivative, which then blocks the enzyme’s activity . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazol-2-ylacetyl chloride: This compound is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity.
2-(Tetrazol-2-yl)ethyl derivatives: These compounds are studied for their antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a piperidine moiety, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
332873-85-5 |
|---|---|
Formule moléculaire |
C14H17N5O |
Poids moléculaire |
271.32g/mol |
Nom IUPAC |
2-(5-phenyltetrazol-2-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-16-14(15-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
RFZRMTINPYRMPT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Solubilité |
6.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















